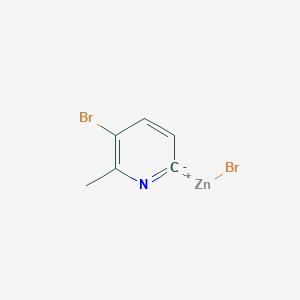
(5-Bromo-6-methylpyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-6-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. It is a reagent commonly employed in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom makes it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-Bromo-6-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-6-methylpyridine with a zinc source in the presence of a halogenating agent. One common method is the reaction of 5-bromo-6-methylpyridine with zinc bromide in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-methylpyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
Biaryl Compounds: In Suzuki-Miyaura coupling, the major products are biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Substituted Pyridines: In substitution reactions, various substituted pyridines can be formed depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-6-methylpyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5-Bromo-6-methylpyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-pyridyl)zinc bromide: Similar in structure but lacks the methyl group at the 6-position.
(6-Methyl-2-pyridyl)zinc bromide: Similar but lacks the bromine atom at the 5-position.
(2-Pyridyl)zinc bromide: Lacks both the bromine and methyl groups.
Uniqueness
(5-Bromo-6-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis, offering different reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C6H5Br2NZn |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-bromo-6-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-6(7)3-2-4-8-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
TWQBYRVRFCROQF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[C-]=N1)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















